4-[(3-Chlorophenyl)methyl]cyclohexan-1-one
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Overview
Description
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C13H15ClO It is a derivative of cyclohexanone, where a 3-chlorophenylmethyl group is attached to the fourth carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. In this approach, 3-chlorobenzylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-one depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparison with Similar Compounds
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one can be compared with other similar compounds, such as:
Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.
Phencyclidine (PCP): Another compound with a cyclohexanone core, known for its psychoactive properties.
Tiletamine: A veterinary anesthetic with structural similarities to ketamine and phencyclidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-3,9-10H,4-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURLQBUYODFSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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